molecular formula C13H12ClN5O B2764739 3-(2-chlorobenzyl)-6-ethyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 1326875-58-4

3-(2-chlorobenzyl)-6-ethyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B2764739
CAS No.: 1326875-58-4
M. Wt: 289.72
InChI Key: NBDPLASKEUUBDN-UHFFFAOYSA-N
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Description

The compound “3-(2-chlorobenzyl)-6-ethyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one” is a derivative of pyrimidine . Pyrimidine derivatives have been used as analogs of anticancer drugs .


Synthesis Analysis

The synthesis of pyrimidine derivatives involves a reaction sequence. When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the IR spectrum can provide information about the functional groups present in the molecule . The NMR spectrum can provide information about the hydrogen and carbon atoms in the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound can be analyzed by studying its reactivity with various reagents. For instance, it has been found that when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various techniques. For instance, the melting point can provide information about the compound’s stability . The NMR and IR spectra can provide information about the compound’s structure .

Scientific Research Applications

Synthesis of Novel Compounds

Triazolopyrimidines and their derivatives are synthesized through various chemical reactions, contributing to the development of new chemical entities with potential pharmaceutical applications. For example, novel [1,2,4]triazolo[1,5-c]pyrimidine derivatives have been synthesized and assessed for antimicrobial activity, demonstrating the utility of these compounds in discovering new antimicrobial agents (El-Agrody et al., 2001). Similarly, new pathways for synthesizing triazolopyrimidines involve the rearrangement of thiazolopyrimidines, showcasing innovative methods for creating structurally diverse molecules (Lashmanova et al., 2019).

Potential Antiasthma Agents

Research into triazolopyrimidines has also explored their application as potential antiasthma agents, with specific compounds showing activity as mediator release inhibitors. This underscores the therapeutic potential of triazolopyrimidines in treating respiratory conditions and their role in expanding the arsenal of antiasthma medications (Medwid et al., 1990).

Antituberculous Activity

The search for new antituberculosis drugs has led to the synthesis of structural analogs of triazolopyrimidines, evaluated for their tuberculostatic activity. Such research is vital for developing more effective treatments against tuberculosis, highlighting the significance of triazolopyrimidines in medicinal chemistry (Titova et al., 2019).

Antimicrobial and Antifungal Activities

Triazolopyrimidines have been synthesized and tested for their antimicrobial and antifungal properties, indicating their potential use in combating various bacterial and fungal infections. This research contributes to the ongoing effort to find new antimicrobial agents amid rising drug resistance (Komykhov et al., 2017).

Future Directions

The future directions for research on this compound could involve further exploration of its biological activity, particularly its antiproliferative activity against cancer cell lines . Additionally, the synthesis of new derivatives and analogs of this compound could be a promising area of research .

Mechanism of Action

Target of Action

Similar compounds, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been identified as novel inhibitors of cyclin-dependent kinase 2 (cdk2) . CDK2 is a crucial regulator of the cell cycle and is an appealing target for cancer treatment .

Mode of Action

These inhibitors typically bind to the ATP-binding pocket of CDK2, preventing ATP from binding and thus inhibiting the kinase activity of CDK2 . This results in the disruption of cell cycle progression, particularly at the G1/S and G2/M checkpoints .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, particularly the transition from G1 phase to S phase and from G2 phase to M phase . This can lead to cell cycle arrest, preventing the proliferation of cancer cells . Additionally, the inhibition of CDK2 can induce apoptosis, or programmed cell death, further reducing the growth of cancer cells .

Pharmacokinetics

Factors such as the compound’s lipophilicity, molecular weight, and chemical stability can influence its absorption and distribution within the body .

Result of Action

The inhibition of CDK2 by this compound could potentially lead to significant antiproliferative effects, particularly against cancer cells . By disrupting cell cycle progression and inducing apoptosis, this compound could effectively reduce the growth and proliferation of cancer cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which can in turn influence its absorption and distribution within the body . Additionally, factors such as temperature and light exposure can affect the chemical stability of the compound . Therefore, it is crucial to store this compound under appropriate conditions to maintain its efficacy and stability .

Biochemical Analysis

Biochemical Properties

Similar compounds have been found to inhibit CDK2, a key enzyme involved in cell cycle regulation . The interaction between this compound and enzymes or proteins could be a crucial factor in its biochemical activity.

Cellular Effects

Compounds with similar structures have shown cytotoxic activities against various cancer cell lines . The compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Based on its structural similarity to other triazolopyrimidines, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Properties

IUPAC Name

3-[(2-chlorophenyl)methyl]-6-ethyltriazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN5O/c1-2-18-8-15-12-11(13(18)20)16-17-19(12)7-9-5-3-4-6-10(9)14/h3-6,8H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBDPLASKEUUBDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC2=C(C1=O)N=NN2CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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